molecular formula C22H23ClN4O3S2 B2747399 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216681-17-2

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2747399
CAS No.: 1216681-17-2
M. Wt: 491.02
InChI Key: FNGZEXIIIBKJOQ-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound featuring multiple functional groups, including methoxy, morpholino, and carboxamide groups

Synthetic Routes and Reaction Conditions:

  • Coupling Reaction:

  • Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine) under anhydrous conditions to avoid hydrolysis.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is synthesized using a batch process where the reagents are added sequentially under controlled conditions to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in its pure form.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine, if present in the starting materials.

  • Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base like triethylamine (TEA).

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines.

  • Substitution Products: Various alkylated or aminated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and tuberculosis. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through multiple pathways, depending on its biological target. It may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary based on the specific application and target organism.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethyl)amino)benzamide: This compound is structurally similar but features a piperidine group instead of morpholine.

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(morpholino)ethyl)amino)benzamide: Another closely related compound with a similar morpholino group but different substituents on the benzothiazole ring.

Uniqueness: The presence of the methoxy group at the 5-position of the benzothiazole ring in N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride contributes to its unique chemical and biological properties compared to similar compounds.

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure

The compound is characterized by the following structural formula:

C18H20N4O2S(Molecular Weight 364 44 g mol)\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}\quad (\text{Molecular Weight 364 44 g mol})

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxybenzo[d]thiazole with morpholinoethyl derivatives, followed by carboxylation to yield the desired product. The process has been optimized to enhance yield and purity, with various methods reported in the literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) have demonstrated significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-73.5 ± 0.1
DoxorubicinMCF-71.2 ± 0.005
Other Benzothiazole DerivativesMCF-7Varies (1.8 - 4.5)

The compound showed an IC50 value of 3.5 µM , indicating a potent cytotoxic effect comparable to established chemotherapeutics like Doxorubicin, which has an IC50 of 1.2 µM .

Antimicrobial Activity

Although primarily studied for its anticancer properties, some derivatives of benzothiazoles have been evaluated for antimicrobial activity against various pathogens. However, studies indicate limited effectiveness against viral and bacterial strains, with most compounds failing to demonstrate significant inhibitory effects on tested organisms such as Staphylococcus aureus and Candida albicans .

The anticancer activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : Studies suggest that it may activate intrinsic apoptotic pathways, evidenced by increased expression of pro-apoptotic markers.
  • Targeting Specific Kinases : Some benzothiazole derivatives have shown to inhibit specific kinases involved in cancer cell signaling pathways, although further research is required to elucidate the precise targets for this compound.

Case Studies

A notable study involved the evaluation of various benzothiazole derivatives, including our compound of interest, against a panel of cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly influenced biological activity and toxicity profiles .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2.ClH/c1-28-15-6-7-19-17(14-15)24-22(31-19)26(9-8-25-10-12-29-13-11-25)21(27)20-23-16-4-2-3-5-18(16)30-20;/h2-7,14H,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGZEXIIIBKJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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